![molecular formula C8H8ClFN2O3 B2457305 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol CAS No. 1006390-14-2](/img/structure/B2457305.png)
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol
Descripción general
Descripción
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol, also known as CFNE, is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the class of nitroanilines and has been studied for its potential applications in various fields, including medicine, biology, and chemistry. In
Aplicaciones Científicas De Investigación
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been studied extensively for its potential applications in various scientific fields. In the field of medicine, 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been investigated for its antibacterial and antifungal properties. It has been shown to be effective against a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
In the field of biology, 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been used as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are molecules that play a critical role in cellular signaling and are involved in various physiological processes. 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been shown to be highly selective for ROS and can be used to monitor their levels in living cells.
In the field of chemistry, 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been used as a starting material for the synthesis of other compounds. Its unique structure and reactivity make it a useful building block for the preparation of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components. 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been shown to undergo reduction to form aminophenol intermediates, which can then react with cellular thiols and proteins. This interaction can lead to changes in cellular function and ultimately result in the observed biological effects of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol.
Biochemical and Physiological Effects:
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial, antifungal, and anticancer properties, 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been shown to modulate the activity of various enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has several advantages for lab experiments. It is readily available and can be synthesized in high yield. It has a unique structure and reactivity, making it a useful building block for the preparation of other compounds. 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol is also a fluorescent probe for ROS, making it a useful tool for the study of oxidative stress in living cells.
There are also limitations to the use of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol in lab experiments. Its mechanism of action is not fully understood, and its effects on cellular function may be complex and difficult to interpret. 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol may also have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
For the study of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol include the development of new fluorescent probes, anticancer agents, and materials.
Propiedades
IUPAC Name |
2-(2-chloro-3-fluoro-6-nitroanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O3/c9-7-5(10)1-2-6(12(14)15)8(7)11-3-4-13/h1-2,11,13H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHHSJLFAFREMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])NCCO)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

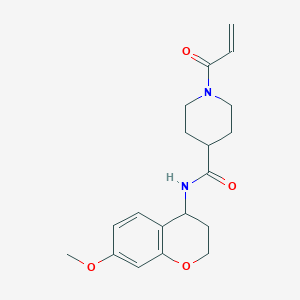
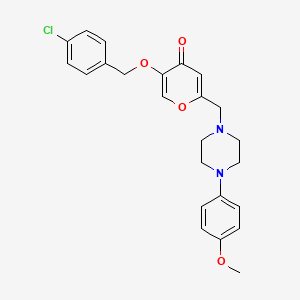
![(E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B2457226.png)
![8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2457227.png)

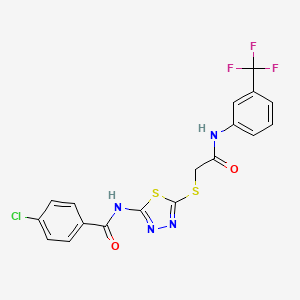
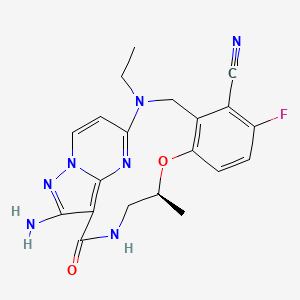
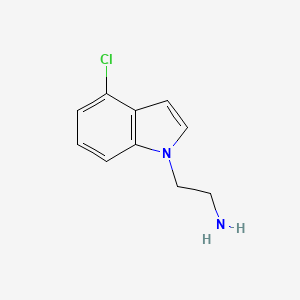
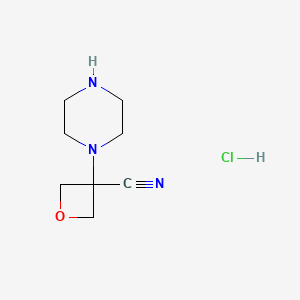
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457236.png)

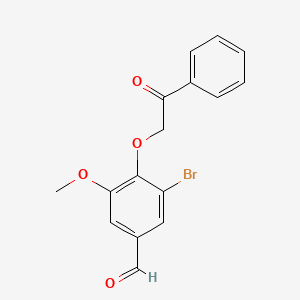
![2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B2457243.png)
